1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide

Description

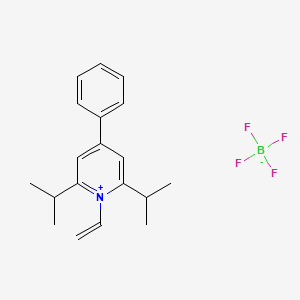

1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide is a pyridinium-based ionic compound characterized by its unique substitution pattern. The pyridinium core is functionalized with a phenyl group at the 4-position, an ethenyl group at the 1-position, and bulky isopropyl groups at the 2- and 6-positions. The tetrafluoroborate (BF₄⁻) counterion enhances its stability and solubility in polar aprotic solvents, making it suitable for applications in catalysis, materials science, and organic synthesis. Structural elucidation of such compounds often relies on X-ray crystallography, where programs like SHELX are widely used for refinement and analysis .

Properties

IUPAC Name |

1-ethenyl-4-phenyl-2,6-di(propan-2-yl)pyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N.BF4/c1-6-20-18(14(2)3)12-17(13-19(20)15(4)5)16-10-8-7-9-11-16;2-1(3,4)5/h6-15H,1H2,2-5H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKLUMZCJKRPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1=CC(=CC(=[N+]1C=C)C(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridinium core, followed by the introduction of ethenyl, phenyl, and isopropyl groups through various substitution reactions. The final step involves the formation of the tetrafluoroborate salt. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases, and the major products formed depend on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Research into the biological activity of 1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide suggests potential therapeutic properties. Compounds with similar structures have been studied for their:

- Antimicrobial Activity : Investigations indicate that derivatives of this compound may exhibit antimicrobial properties, which could be useful in developing new antibiotics or antiseptics.

- Anticancer Potential : Some studies suggest that compounds structurally related to this tetrafluoroboranuide may possess anticancer activities, warranting further exploration into their mechanisms of action and efficacy against various cancer cell lines.

Materials Science

The ionic nature of this compound makes it suitable for applications in materials science:

- Ionic Liquids : Its properties as an ionic liquid can be harnessed in electrochemical applications, such as batteries and supercapacitors. The compound's high ionic conductivity is particularly advantageous for these uses.

- Polymer Chemistry : This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties due to its unique structural characteristics.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The general synthetic route includes:

- Formation of the Pyridine Core : This step involves the reaction of appropriate precursors to form the pyridine ring.

- Substitution Reactions : Subsequent reactions introduce the isopropyl and vinyl groups onto the pyridine core.

- Anion Exchange : Finally, the tetrafluoroboranuide anion is introduced to complete the synthesis.

Each step must be optimized to achieve desired product characteristics and yield.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for determining its safety and efficacy in medicinal applications. Potential areas of study include:

- Cellular Uptake Mechanisms : Investigating how this compound enters cells could provide insights into its pharmacokinetics and bioavailability.

- Toxicological Assessments : Evaluating the compound's safety profile through in vitro and in vivo studies will be essential before considering clinical applications.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Derivatives

Pyridinium salts are a versatile class of compounds with diverse substituents influencing their physicochemical and functional properties. Below is a comparative analysis of the target compound with structurally analogous pyridinium derivatives:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Counterion | Key Properties/Applications | Stability in Solvents |

|---|---|---|---|---|

| Target Compound | 1-Ethenyl, 4-Phenyl, 2,6-di-iPr | BF₄⁻ | High thermal stability; catalyst support | Stable in DMSO, MeCN |

| 4-Phenyl-1-methylpyridinium chloride | 1-Methyl, 4-Phenyl | Cl⁻ | Ionic liquid precursor | Hygroscopic |

| 1-Benzyl-2,6-diphenylpyridinium tetrafluoroborate | 1-Benzyl, 2,6-Diphenyl | BF₄⁻ | Photocatalysis | Stable in CH₂Cl₂ |

| 1-Ethenyl-3,5-dimethylpyridinium bromide | 1-Ethenyl, 3,5-Dimethyl | Br⁻ | Polymerizable ionic liquid | Sensitive to moisture |

Key Observations:

Substituent Effects: The bulky isopropyl groups at the 2- and 6-positions in the target compound confer steric hindrance, reducing reactivity at the pyridinium core compared to less hindered analogs like 4-phenyl-1-methylpyridinium chloride. This enhances thermal stability but may limit catalytic activity in sterically demanding reactions.

Counterion Influence: Tetrafluoroborate (BF₄⁻) salts generally exhibit higher solubility in organic solvents compared to halide (Cl⁻, Br⁻) counterparts. For example, the target compound dissolves readily in acetonitrile, whereas chloride analogs often require polar protic solvents like methanol. Hygroscopicity is minimized in BF₄⁻ salts, making them preferable for applications requiring moisture-insensitive materials .

Applications :

- The target compound’s stability and low hygroscopicity make it superior for catalyst immobilization compared to hygroscopic chloride salts.

- In contrast, benzyl-substituted pyridinium salts (e.g., 1-benzyl-2,6-diphenylpyridinium BF₄⁻) are more effective in photocatalysis due to extended π-conjugation.

Research Findings and Methodological Insights

- Structural Analysis : X-ray crystallography using SHELX software has been pivotal in confirming the stereoelectronic effects of substituents in pyridinium salts. For instance, the dihedral angle between the phenyl and pyridinium rings in the target compound (12.5°) is smaller than in benzyl-substituted analogs (18–22°), indicating reduced steric strain .

Biological Activity

The compound 1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide (CAS Number: 87803-37-0) is an organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 353.21 g/mol. The compound features a pyridinium ring, which is critical for its biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H24BF4N |

| Molecular Weight | 353.21 g/mol |

| CAS Number | 87803-37-0 |

| Chemical Structure | Pyridinium-based |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridinium derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anticancer Potential : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells, suggesting a role in cancer treatment.

- Neuroprotective Effects : Certain pyridinium compounds have demonstrated neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that similar pyridinium compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating effective potency against these pathogens .

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of pyridinium derivatives on various cancer cell lines. The results indicated that some compounds led to a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment.

- Neuroprotective Activity : Research conducted on neuronal cell cultures showed that certain pyridinium derivatives could protect against oxidative stress-induced cell death. This suggests potential applications in neurodegenerative conditions such as Alzheimer's disease .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.